REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[CH:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1)(C(C)(C)C)(C)C.[I-:17].[Na+].[C:19](Cl)(=[O:21])[CH3:20].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH3:9])[CH:15]=1.[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:9][O:8][C:19](=[O:21])[CH3:20])[CH:15]=1 |f:1.2,4.5.6|
|
Name
|
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted three times with chloroform
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=NC=C1)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[CH:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1)(C(C)(C)C)(C)C.[I-:17].[Na+].[C:19](Cl)(=[O:21])[CH3:20].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH3:9])[CH:15]=1.[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:9][O:8][C:19](=[O:21])[CH3:20])[CH:15]=1 |f:1.2,4.5.6|
|
Name
|
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted three times with chloroform
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=NC=C1)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |